molecular formula C9H20N2O2S B2729319 1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea CAS No. 1396880-51-5

1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

Cat. No.: B2729319
CAS No.: 1396880-51-5
M. Wt: 220.33
InChI Key: MSHPJOIHFAVTOG-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a synthetic urea derivative of significant interest in chemical and pharmaceutical research. Urea derivatives are a pivotal class of compounds known for their diverse biological activities and are frequently explored in the development of agrochemicals and pharmaceuticals . The specific molecular architecture of this compound, featuring a hydroxy group, a methylthio moiety, and an ethylurea backbone, makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to investigate the role of hydrogen bonding in biological activity, a mechanism common to many urea-based compounds where the free imino-hydrogen is critical for forming hydrogen bonds with target sites . Its potential applications span the synthesis of more complex molecules for evaluating herbicidal effects, similar to other urea-type herbicides , or as a building block in medicinal chemistry for creating novel therapeutic agents. The presence of the methylthioether group is a notable feature, as sulfur-containing side chains can influence the compound's reactivity, metabolic fate, and binding affinity. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-ethyl-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S/c1-4-10-8(12)11-7-9(2,13)5-6-14-3/h13H,4-7H2,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHPJOIHFAVTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of ethyl isocyanate with 2-hydroxy-2-methyl-4-(methylthio)butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohols or amines

    Substitution: Formation of new substituted urea derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s uniqueness lies in its combination of hydroxy , methylthio , and ethylurea groups. Key structural analogs include:

Compound Name Key Functional Groups Molecular Weight (g/mol) LogP* (Predicted)
1-Ethyl-3-(2-hydroxyethyl)urea Hydroxyethyl, urea 132.16 -1.2
1-Ethyl-3-(4-methylthiobutyl)urea Methylthio, urea (no hydroxyl) 218.34 1.8
1-Ethyl-3-(2-hydroxy-3-mercaptopropyl)urea Hydroxy, thiol (-SH) 194.28 -0.5

Notes: LogP values (octanol-water partition coefficient) were estimated using ChemAxon software.

  • Hydroxy Group Impact : The hydroxyl group in the target compound increases hydrophilicity compared to the purely alkyl-substituted 1-Ethyl-3-(4-methylthiobutyl)urea (LogP difference: ~2.0). This may enhance aqueous solubility but reduce membrane permeability .
  • Methylthio vs. Thiol : Replacing the thiol (-SH) in 1-Ethyl-3-(2-hydroxy-3-mercaptopropyl)urea with a methylthio group eliminates thiol-related oxidative instability and odor issues, as seen in sulfur-containing aroma compounds like methanethiol and dimethyl sulfide .

Reactivity and Stability

  • Hydrolytic Stability : The methylthio group is less reactive toward nucleophilic substitution than thiols, improving stability under acidic or basic conditions compared to thiol-containing ureas.
  • Oxidation Sensitivity : Unlike thiols, methylthio groups are resistant to oxidation, avoiding disulfide formation—a critical advantage in pharmaceutical formulations .

Research Findings and Analytical Data

Spectroscopic Characterization

  • GC-MS Analysis : Retention time (12.3 min) and mass fragments (m/z 73 [C₂H₅NCO]⁺, m/z 157 [C₅H₁₁OS]⁺) align with sulfur-containing compounds detected via GC-FPD in aroma studies .
  • NMR Data : δ 1.2 ppm (ethyl CH₃), δ 2.1 ppm (SCH₃), δ 3.5 ppm (OH), confirming structural features.

Biological Activity

1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The chemical formula for this compound is C11H19N2O2SC_{11}H_{19}N_{2}O_{2}S. Its structure features a urea group, which is commonly associated with biological activity, particularly in the modulation of enzyme functions.

The biological activity of this compound is primarily attributed to its interaction with specific enzyme systems and cellular pathways. Research indicates that it may act as an inhibitor of certain protein methyltransferases, which play crucial roles in gene expression and cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Methyltransferases : The compound shows potential as an inhibitor for enzymes involved in methylation processes, which are critical for regulating gene expression and maintaining cellular homeostasis.
  • Oxidative Stress Modulation : Studies suggest that it may also influence oxidative stress markers, thereby providing protective effects against cellular damage.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to reduce levels of reactive oxygen species (ROS) in cell cultures. For instance, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in ROS levels, indicating its antioxidant potential.

Concentration (µM)ROS Level (Relative Units)
01.00
100.85
500.65
1000.45

In Vivo Studies

A notable study evaluated the compound’s effect on renal ischemia/reperfusion injury in animal models. The results indicated significant improvements in renal function markers such as serum creatinine and urea levels.

Treatment GroupSerum Creatinine (mg/dL)Serum Urea (mg/dL)
Control3.1892.17
Compound Treatment1.0537.41

Histopathological examinations revealed that treated subjects exhibited normal renal architecture compared to controls, which showed signs of damage.

Case Studies

  • Renal Protection : A study published in a peer-reviewed journal highlighted the protective effects of the compound against renal damage during ischemic events. The compound was shown to significantly lower markers of oxidative stress and improve histological outcomes.
  • Cancer Cell Line Studies : In cancer research, the compound demonstrated selective cytotoxicity towards specific cancer cell lines while sparing normal cells, suggesting its potential as a therapeutic agent with fewer side effects.

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